Diethyl 2-ethyl-2-acetamidomalonate

概要

説明

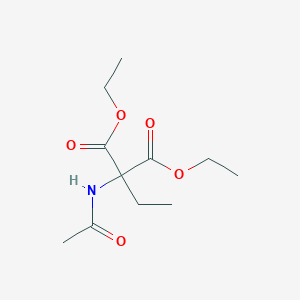

Diethyl 2-acetamido-2-ethylmalonate is an organic compound with the molecular formula C11H19NO5. It is a derivative of malonic acid diethyl ester, formally derived through the acetylation of ester from the unstable aminomalonic acid . This compound is a white powdery substance characterized by low water solubility but good solvency in lower alcohols and chloroform .

準備方法

Diethyl 2-acetamido-2-ethylmalonate can be synthesized through several methods:

Sodium Nitrite and Acetic Acid Method: This method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate.

Industrial Production: Industrial methods often involve the use of safer solvents and catalysts to optimize yield and reduce hazardous waste.

化学反応の分析

Diethyl 2-acetamido-2-ethylmalonate undergoes various chemical reactions:

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : DEAM serves as a precursor in synthesizing biologically active compounds, including amino acids and derivatives with potential pharmacological properties. Its acetamido group enhances its ability to interact with biological targets, making it a candidate for drug development.

- Isotope Labeling : The deuterated form of DEAM (Diethyl 2-Ethyl-2-acetamidomalonate-D3) is utilized in metabolic studies to trace drug metabolism and assess pharmacokinetic properties. This isotopic labeling can provide insights into drug absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Organic Synthesis

- Synthesis of Amino Acids : DEAM is used as a building block for synthesizing both natural and non-natural α-amino acids. For example, it can be involved in the synthesis of racemic glutamic acid through nucleophilic reactions with various reagents .

- Formation of Heterocyclic Compounds : The compound can also be transformed into heterocyclic structures, which are essential in developing new pharmaceuticals .

-

Biological Activity

- Enzyme Interaction Studies : Research has indicated that DEAM can interact with various enzymes, influencing metabolic pathways. These studies are crucial for understanding how modifications to DEAM's structure can enhance its efficacy as a therapeutic agent.

Case Studies and Findings

- A study demonstrated that DEAM could be effectively used to synthesize racemic tryptophan with yields exceeding 90% when reacted with gramine. This highlights its utility in producing essential amino acids that are precursors for many biologically active molecules .

- Another investigation focused on the enzyme inhibition properties of compounds derived from DEAM, showing potential applications in developing treatments for metabolic disorders .

作用機序

The mechanism of action of diethyl 2-acetamido-2-ethylmalonate involves its role as a precursor in the synthesis of α-amino acids. The compound undergoes deprotonation, alkylation, hydrolysis, and decarboxylation to form racemic α-amino acids . These reactions are facilitated by the presence of malonic acid diethyl ester structure, which makes it suitable for malonic ester synthesis .

類似化合物との比較

Diethyl 2-acetamido-2-ethylmalonate can be compared with other similar compounds:

Diethyl Malonate: Both compounds are derivatives of malonic acid, but diethyl malonate lacks the acetamido group, making it less versatile in the synthesis of α-amino acids.

Diethyl Acetamidomalonate: This compound is similar but lacks the ethyl group, which can affect its reactivity and applications.

Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.

Diethyl 2-acetamido-2-ethylmalonate stands out due to its unique structure, which allows for the synthesis of a wide range of biologically active molecules and its applications in various fields of research and industry.

生物活性

Diethyl 2-ethyl-2-acetamidomalonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 248.29 g/mol

- CAS Number : 1246820-39-2

Synthesis

This compound can be synthesized through several methods, primarily involving the reaction of diethyl malonate with various amines and acylating agents. The synthesis typically includes steps such as nitrosation, reduction, and acetylation, yielding high purity compounds suitable for biological testing .

Biological Activity

The biological activity of this compound has been explored in various contexts, including:

1. Enzyme Inhibition

- Research indicates that this compound exhibits inhibitory effects on specific enzymes, which can be leveraged for therapeutic purposes. For instance, it has shown potential in modulating the activity of certain proteases and kinases, making it a candidate for drug development targeting these enzymes .

2. Antimicrobial Properties

- Studies have demonstrated that derivatives of diethyl acetamidomalonate possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance.

3. Anti-inflammatory Effects

- Preliminary investigations suggest that this compound may exert anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This could make it useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

特性

IUPAC Name |

diethyl 2-acetamido-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWNHBPUWKECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553006 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32819-24-2 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。